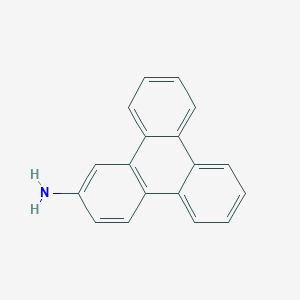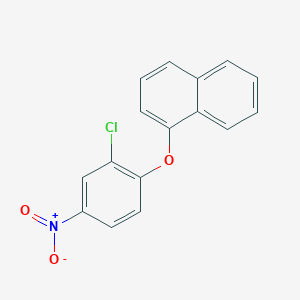
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the quinazoline ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of quinazoline-2,4-diol derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
科学研究应用
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
相似化合物的比较
Similar Compounds
- 3-(2-hydroxyethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 3-(2-chloroethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 6,7-dimethoxy-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione
Uniqueness
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-12-9-5-3-2-4-8(9)10(15)13(6-7-14)11(12)16/h2-5,14H,6-7H2,1H3 |
InChI 键 |
MTMVQZYXOQGNPS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)





![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)




![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)

